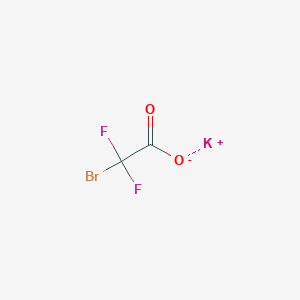

Potassium 2-bromo-2,2-difluoroacetate

Descripción general

Descripción

Potassium 2-bromo-2,2-difluoroacetate is a chemical compound that is related to various potassium-containing organofluorine compounds. While the specific compound is not directly studied in the provided papers, the research on similar potassium organofluorine compounds and their reactions can offer insights into its properties and potential reactivity. For instance, potassium bistrifluoroacetates have been studied for their crystal structures and hydrogen bonding characteristics , and potassium alkynyltrifluoroborates have been investigated for their selective hydrogenation properties .

Synthesis Analysis

The synthesis of related potassium organofluorine compounds involves various strategies. For example, potassium fluoride supported on alumina has been used as an efficient dehydrobrominating agent to synthesize bromodifluoromethyl-substituted alkenes . Additionally, the synthesis of alkynyltrifluoroborate from HFC-245fa and BF3·OEt2 has been described, which could be relevant to the synthesis of this compound by analogy .

Molecular Structure Analysis

The molecular structure of potassium organofluorine compounds can be quite complex. For instance, the crystal structure of potassium bistrifluoroacetates has been determined using single-crystal neutron diffraction, revealing the presence of very short hydrogen bonds and emphasizing the covalent nature of the OO bond . Similarly, the crystal structure of a polymeric phenolato-bridged potassium compound with 2-bromo-4,6-dinitrophenolate has been characterized, showing an eleven-coordinate K+ ion . These studies highlight the diverse coordination environments that potassium can adopt in these compounds.

Chemical Reactions Analysis

The reactivity of potassium organofluorine compounds can lead to a variety of chemical transformations. For instance, the potassium enolate of ethyl 4,4,4-trifluoroacetoacetate reacts with 3-bromo-1,1,1-trifluoroacetone to yield multiple products, including a furan derivative upon dehydration . This demonstrates the potential for complex reaction pathways and the formation of cyclic structures in the chemistry of potassium organofluorine compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of potassium organofluorine compounds are influenced by their molecular structures and the nature of their bonding. The study of potassium bistrifluoroacetates revealed single-minimum potentials for hydrogen bond protons, which suggests strong hydrogen bonding and potential implications for the compound's stability and reactivity . The presence of fluorine atoms often imparts unique properties to these compounds, such as increased electronegativity and the ability to engage in strong hydrogen bonding, which can affect their solubility, boiling points, and reactivity.

Aplicaciones Científicas De Investigación

Synthetic Methods and Chemical Reactions

Synthesis of Functionalized Organotrifluoroborates : Potassium 2-bromo-2,2-difluoroacetate is utilized in the synthesis of organotrifluoroborates, involving in situ reactions and nucleophilic substitution processes (Molander & Ham, 2006).

Reactions with Vinyl Ethers : This compound participates in radical reactions with vinyl ethers, used in methodologies for synthesizing difluoro or monofluoroacetyl-substituted acetals (Kondratov et al., 2015).

Visible-Light-Driven Direct 2,2-Difluoroacetylation : It reacts under visible light with alkenes to achieve direct 2,2-difluoroacetylation, producing various difluoroalkanoates (Furukawa et al., 2020).

Synthesis of Gem-Difluorinated Compounds : this compound serves as a source of CF2-fragment in the synthesis of gem-difluorinated compounds from organozinc reagents (Levin et al., 2015).

Formation of Difluoroallenes : It is involved in the preparation of 2-bromo-3,3-difluoroallylic acetates, which are then treated to form difluoroallenes (Yokota et al., 2009).

Palladium-Catalyzed Cross-Coupling Reactions : This compound is used in Suzuki-Miyaura cross-coupling reactions, demonstrating the versatility of this compound in organic synthesis (Molander & Biolatto, 2003).

- photochemistry (Xiang et al., 2017).

Safety and Hazards

Potassium 2-bromo-2,2-difluoroacetate is associated with several hazard statements, including H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The compound should be kept away from heat, sparks, open flames, and hot surfaces .

Mecanismo De Acción

Target of Action

Potassium 2-bromo-2,2-difluoroacetate is primarily used in laboratory organic synthesis and in the research and development process of chemical medicine

Mode of Action

It is known to participate in various organic synthesis reactions .

Biochemical Pathways

This compound can participate in the hydroxylation reactions of aldehydes and ketones . It can also be used in the preparation of energy sources, inhibition of undesired chemical reactions, and as an intermediate in organic synthesis .

Result of Action

It is known to be used as a reagent or intermediate in various organic synthesis reactions .

Action Environment

This compound is a white crystalline solid that is soluble in water and alcohol solvents . It has high corrosiveness and toxicity and should be handled with care . It is relatively stable under dry conditions but is hygroscopic in high humidity environments . When heated, it decomposes to produce toxic hydrogen fluoride gas .

Propiedades

IUPAC Name |

potassium;2-bromo-2,2-difluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HBrF2O2.K/c3-2(4,5)1(6)7;/h(H,6,7);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDXMRTSGPHLLSP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)Br)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2BrF2KO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00635775 | |

| Record name | Potassium bromo(difluoro)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

87189-16-0 | |

| Record name | Potassium bromo(difluoro)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main applications of Potassium Bromodifluoroacetate in organic synthesis?

A1: Potassium Bromodifluoroacetate (Potassium 2-bromo-2,2-difluoroacetate) serves as a valuable reagent for introducing difluoromethyl (CF2H) groups into organic molecules. [, , ] This compound reacts with alkyl halides in the presence of copper, iodide, and potassium fluoride to yield trifluoromethylated derivatives. [] Additionally, it enables the synthesis of gem-difluorinated compounds through reactions with organozinc reagents. [] Furthermore, Potassium Bromodifluoroacetate participates in difluorocarbene-triggered [1+5] annulation reactions, leading to the formation of 1,1-difluoro-1,9a-dihydropyrido[2,1-c][1,4]thiazine derivatives. []

Q2: Can you provide a specific example of how Potassium Bromodifluoroacetate facilitates the synthesis of complex molecules?

A2: Researchers have successfully utilized Potassium Bromodifluoroacetate to synthesize 1,1-difluoro-1,9a-dihydropyrido[2,1-c][1,4]thiazine-3,4-dicarboxylate derivatives. [] This reaction proceeds through a difluorocarbene-triggered [1+5] annulation mechanism, where pyridinium 1,4-zwitterionic thiolates initially attack difluorocarbene generated from Potassium Bromodifluoroacetate. Subsequently, an intramolecular nucleophilic addition to the pyridinium ring closes the ring system. This method offers a novel and efficient pathway to incorporate difluoromethyl groups into complex structures like the 1,9a-dihydropyrido[2,1-c][1,4]thiazine scaffold.

Q3: What makes Potassium Bromodifluoroacetate a useful reagent for introducing difluoromethyl groups?

A3: The value of Potassium Bromodifluoroacetate lies in its ability to act as a difluorocarbene precursor. [] Upon heating, it readily generates difluorocarbene, a reactive intermediate that can undergo various transformations. This characteristic makes Potassium Bromodifluoroacetate a versatile reagent for incorporating difluoromethyl groups into diverse molecular frameworks.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.